molecular formula C35H38N4O6 B000393 Manidipine CAS No. 89226-50-6

Manidipine

Cat. No. B000393
CAS RN: 89226-50-6
M. Wt: 610.7 g/mol
InChI Key: ANEBWFXPVPTEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Manidipine involves the esterification of optically active monocarboxylic acids, leading to the formation of its enantiomers. The (S)-(+)-1 enantiomer of manidipine has shown significantly higher antihypertensive activity compared to its (R)-(-)-isomer, as determined through studies on spontaneously hypertensive rats and radioligand binding assays using [3H]nitrendipine (Kajino et al., 1989).

Molecular Structure Analysis

Detailed molecular structure analysis through X-ray crystallographic methods has provided insights into the dihydropyridine ring of manidipine. The structure is characterized by its planarity, which is a common trait among potent dihydropyridine calcium channel blockers. This structural attribute is crucial for its binding and antagonistic action on calcium channels (Fossheim, 1986).

Chemical Reactions and Properties

Manidipine's interaction with cyclodextrins and their derivatives has been studied to enhance its solubility. The complexation with cyclodextrins leads to a significant increase in manidipine's solubility, which is expected to improve its bioavailability and pharmacokinetic profile (Csabai et al., 1998).

Physical Properties Analysis

The physical properties of manidipine, such as solubility, have been the focus of various studies to improve its clinical efficacy. Manidipine demonstrates poor solubility in water, which has been significantly enhanced through salt formation with citric or tartaric acid and further increased by complexation with cyclodextrins (Csabai et al., 1998).

Chemical Properties Analysis

The chemical properties of manidipine, particularly its interaction with other substances and its effects on cellular mechanisms, have been extensively studied. It modulates the transcription rates of cytokine genes and affects the transcription of genes involved in proinflammatory changes, demonstrating its potential beyond vasodilation to include anti-inflammatory and organ-protective activities (Roth et al., 1992).

Scientific Research Applications

Manidipine's Role in Hypertension Management

Manidipine is a lipophilic, third-generation dihydropyridine calcium channel antagonist with a high degree of selectivity for vasculature, leading to significant peripheral vasodilation. It has a gradual onset and a long action duration, making it suitable for once-daily administration. Manidipine dilates both efferent and afferent renal arterioles and has shown beneficial renal effects beyond its antihypertensive effect. It is effective in hypertensive patients with comorbidities such as type 2 diabetes mellitus and renal impairment. Notably, it appears to improve insulin sensitivity without affecting metabolic function, making it a first-line treatment option for patients with essential mild-to-moderate hypertension (McKeage & Scott, 2004).

Influence on Gene Expression in Adipocytes and Vascular Smooth Muscle Cells

Manidipine affects the expression pattern of adipocyte differentiation-related genes. In mature and hypertrophied adipocytes, it preserves PPARγ activity, promoting differentiation, but shows subtle differences in Scarb1 and Cd36 gene expression. Additionally, in vascular smooth muscle cells (VSMCs) exposed to angiotensin-II and treated with manidipine, PPARγ is upregulated. This upregulation also applies to the response genes Scarb1 and Cd36, indicating that manidipine might have beneficial effects in these cells, particularly in the presence of angiotensin-II (Buset-Ríos, Rodríguez-Esparragón, & Rodriguez-Perez, 2015).

Improving Pharmaceutical Formulation

Research has focused on improving the stability and solubility of manidipine for oral administration. For instance, the formation of ternary solid dispersions with polyethylene glycol 4000 and copovidone significantly increased its solubility and dissolution, suggesting an efficacious approach for enhancing the therapeutic potential of manidipine (Chamsai, Limmatvapirat, Sungthongjeen, & Sriamornsak, 2017).

Safety And Hazards

Manidipine is well tolerated in clinical trials, with most adverse effects related to vasodilation . Commonly reported events included ankle oedema, headache, palpitation, flushing, dizziness, rash, and fatigue .

Future Directions

Manidipine has shown antihypertensive efficacy and is well tolerated in adult and elderly patients with mild or moderate essential hypertension . The BP-lowering effects of the drug in patients with hypertension and type 2 diabetes mellitus or impaired glucose tolerance were not associated with any adverse metabolic effects .

properties

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89226-75-5 (di-hydrochloride)
Record name Manidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2043745
Record name Manidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1mg/mL
Record name Manidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Contraction of vascular smooth muscle is stimulated by Gq coupled receptors which produce calcium release from the sarcoplasmic reticulum. This is followed by opening of voltage dependent calcium channels and an influx of calcium into the cell ultimately producing contraction. Manidipine binds to and dissociates slowly from L- and T-type voltage dependent calcium channels on smooth muscle cells, blocking the entrance of extracellular calcium into the cell and preventing this contraction. This produces vasodilation which decreases blood pressure. Manidipine produces renal vasodilation and an increase in natriuresis. This likely contributes to the antihypertensive effect by reducing blood volume. Manidipine is selective for the vasculature and does not produce significant effects on the heart or central nervous system at clinically relevant dosages.
Record name Manidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Manidipine

CAS RN

89226-50-6
Record name Manidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89226-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Manidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4754US88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 2,6-dimethyl-4-(3-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid monomethyl ester (5 gm), dicyclohexyl carbodiimide (3.08 gm) and dimethylamino pyridine (0.25 gm) in toluene (30 ml) at room temperature was added 2-(4-benzhydryl piperazine-1-yl)ethanol (7.5 gm). Reaction mass was then heated to 70-75° C. for 2 hours. Reaction mass was then cooled to room temperature and filtered. Toluene layer was concentrated under vacuum to get manidipine base (5 gm).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Manidipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Manidipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Manidipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Manidipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Manidipine
Reactant of Route 6
Reactant of Route 6
Manidipine

Citations

For This Compound
3,390
Citations
K McKeage, LJ Scott - Drugs, 2004 - Springer
… Once-daily oral manidipine is an effective and generally well tolerated antihypertensive … was significantly lower in manidipine than in amlodipine recipients. Manidipine is also effective …
Number of citations: 44 link.springer.com
SM Cheer, K McClellan - Drugs, 2001 - Springer
… In a well controlled short term trial, manidipine 10mg daily significantly … with manidipine was similar to that observed with amlodipine, enalapril or delapril. The effects of manidipine on …
Number of citations: 48 link.springer.com
L Cavalieri, G Cremonesi - American journal of cardiovascular drugs, 2009 - Springer
The calcium channel antagonists (CCAs) were originally introduced as vasodilators for the treatment of coronary heart disease, but are now also noted for their clinical efficacy in the …
Number of citations: 17 link.springer.com
A Roca-Cusachs, F Triposkiadis - Drugs, 2005 - Springer
… also respond favourably to treatment with manidipine. Manidipine has neutral effects on glucose and lipid metabolism and is generally well tolerated. Manidipine thus represents a first-…
Number of citations: 17 link.springer.com
FJ Martínez Martín - Expert review of cardiovascular therapy, 2009 - Taylor & Francis
… by manidipine (-21.3%; p = 0.007), but not by amlodipine (-8.3%; p = 0.062). Tolerability with manidipine … Conclusion: These data support the added value of manidipine in renal and …
Number of citations: 42 www.tandfonline.com
M Luque Otero - Vascular health and risk management, 2007 - Taylor & Francis
… The new oral fixed combination manidipine 10 mg/delapril 30 mg … in non-responders to monotherapy with manidipine or delapril the … of ankle edema in patients treated with manidipine. …
Number of citations: 37 www.tandfonline.com
P Ruggenenti, G Lauria, IP Iliev, A Fassi, AP Ilieva… - …, 2011 - Am Heart Assoc
To assess whether angiotensin-converting enzyme inhibitors and third-generation dihydropyridine calcium channel blockers ameliorate diabetic complications, we compared …
Number of citations: 119 www.ahajournals.org
FF Richy, S Laurent - Blood pressure, 2011 - Taylor & Francis
… The aim of this meta-analysis was to compare the efficacy and safety profile of manidipine … received manidipine and 402 received amlodipine) were included. The efficacy of manidipine …
Number of citations: 30 www.tandfonline.com
O Iimura, K Shimamoto - American heart journal, 1993 - Elsevier
… essential hypertension to elucidate the efficacy and mode of action of manidipine. … -term phases of manidipine treatment was found in essential hypertensive patients. Manidipine partly …
Number of citations: 43 www.sciencedirect.com
N Buset Ríos, N Buset Ríos… - Nefrología (English …, 2011 - revistanefrologia.com
In the treatment of hypertension and diabetes, the combination of blockers of the renin-angiotensin system with calcium channel blockers appears as one of the most effective options. …
Number of citations: 12 revistanefrologia.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.